3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole 3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14661491
InChI: InChI=1S/C6H8F2N2/c1-4-3-5(6(7)8)9-10(4)2/h3,6H,1-2H3
SMILES:
Molecular Formula: C6H8F2N2
Molecular Weight: 146.14 g/mol

3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC14661491

Molecular Formula: C6H8F2N2

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole -

Specification

Molecular Formula C6H8F2N2
Molecular Weight 146.14 g/mol
IUPAC Name 3-(difluoromethyl)-1,5-dimethylpyrazole
Standard InChI InChI=1S/C6H8F2N2/c1-4-3-5(6(7)8)9-10(4)2/h3,6H,1-2H3
Standard InChI Key WUWCATZZAGOLQS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C)C(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole has the molecular formula C₆H₈F₂N₂, a molecular weight of 158.14 g/mol, and the CAS number 79080-31-2 . The pyrazole ring’s nitrogen atoms at positions 1 and 2 facilitate hydrogen bonding, while the difluoromethyl group (–CF₂H) at position 3 enhances lipophilicity, improving membrane permeability in target fungi . The methyl groups at positions 1 and 5 contribute to steric hindrance, reducing metabolic degradation in plants.

Table 1: Key Physicochemical Properties

PropertyValue
Boiling Point71°C at 12 mbar
Density1.24 g/cm³ (estimated)
Solubility in Water<0.1 g/L (20°C)
LogP (Octanol-Water)2.1

The compound’s low water solubility and moderate logP value underscore its suitability as a hydrophobic agrochemical intermediate.

Synthesis and Industrial Production

Reaction Pathways

The synthesis of 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole typically involves a two-step process starting from difluoroacetoacetic acid ethyl ester and methyl hydrazine .

ParameterStage 1Stage 2
Temperature0–5°C20–25°C
Solventtert-Butyl methyl etherAqueous NaOH/EtOH
CatalystPyridineNone
Reaction Time30 minutes2 hours

Agricultural Applications and Mechanism of Action

Role in SDHI Fungicides

3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole is a precursor to seven SDHI fungicides registered between 2010 and 2019, including bixafen and fluxapyroxad . These compounds inhibit fungal succinate dehydrogenase (Complex II), blocking cellular respiration by preventing ubiquinone reduction .

FungicideYear IntroducedTarget Pathogens
Bixafen2011Zymoseptoria tritici
Fluxapyroxad2011Botrytis cinerea
Benzovindiflupyr2012Puccinia spp.

Field trials demonstrate that SDHIs derived from this pyrazole exhibit 90–95% efficacy against septoria leaf blotch in wheat, outperforming older carboxamide fungicides .

Research Frontiers and Challenges

Resistance Management

Overreliance on SDHI fungicides has led to resistance in Zymoseptoria tritici populations, with mutations in the SdhB subunit reducing binding affinity . Recent studies propose combining pyrazole-derived SDHIs with quinone outside inhibitors (QoIs) to delay resistance .

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